molecular formula C22H26N4O2S2 B3327211 Bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide CAS No. 32190-36-6

Bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide

Cat. No.: B3327211
CAS No.: 32190-36-6
M. Wt: 442.6 g/mol
InChI Key: NILHAZYNTQVBNK-UHFFFAOYSA-N
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Description

Bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide (CAS 32190-36-6) is a significant compound in immunological and pharmaceutical research. It is scientifically recognized as a primary degradation product of the immunomodulatory drug levamisole . Studies of this disulfide compound have been pivotal in understanding the stability and biological activity of levamisole formulations, as it forms under physiological conditions and can exhibit distinct immunomodulating effects on lymphocyte proliferation responses . Its structure features a disulfide bridge connecting two 2-oxo-4-phenylimidazolidine moieties, which is central to its research applications. Due to its role as a defined metabolite and degradation impurity, it serves as a critical reference standard in the analysis and quality control of levamisole, including for veterinary use . This product is intended for research purposes as a chemical reference material to study immunomodulatory mechanisms and pharmaceutical stability. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-[2-[2-(2-oxo-4-phenylimidazolidin-1-yl)ethyldisulfanyl]ethyl]-4-phenylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S2/c27-21-23-19(17-7-3-1-4-8-17)15-25(21)11-13-29-30-14-12-26-16-20(24-22(26)28)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILHAZYNTQVBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)N1CCSSCCN2CC(NC2=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32190-36-6
Record name Bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032190366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIS(2-(2-OXO-4-PHENYLIMIDAZOLIDIN-1-YL)ETHYL) DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/173GB6WA7L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactions Analysis

Types of Reactions: Bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

  • Bioconjugation :
    • The disulfide bond allows for the formation of stable conjugates with proteins and other biomolecules. This property is exploited in creating targeted drug delivery systems where the compound can serve as a linker between therapeutic agents and targeting moieties.
  • Polymer Chemistry :
    • Its ability to act as a cross-linking agent makes it valuable in the development of advanced materials. The compound can modify elastomers and thermoplastics, enhancing their mechanical properties and thermal stability .
  • Antioxidant Studies :
    • Research indicates that compounds with disulfide linkages can exhibit antioxidant properties. Studies are ongoing to evaluate the efficacy of bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide in scavenging free radicals, which could have implications in pharmacology and food preservation .

Material Science Applications

  • Rubber Modification :
    • The compound has been investigated as a modifier in rubber compositions, improving elasticity and resistance to aging. It can be incorporated into formulations used for seals, insulators, and other rubber products, enhancing their performance under stress .
  • Coatings and Films :
    • Its properties allow for the creation of coatings that are more durable and resistant to environmental factors. This application is particularly relevant in industries requiring protective coatings for machinery or consumer products .

Medicinal Chemistry Applications

  • Drug Development :
    • The compound's structural features make it a candidate for developing new pharmaceuticals targeting various diseases, including cancer and neurodegenerative disorders. Its role as a potential prodrug is under investigation, where it may enhance the bioavailability of active pharmaceutical ingredients .
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound may possess antimicrobial properties, making it useful in developing new antibacterial or antifungal agents .

Case Studies

StudyFocusFindings
Study ABioconjugationDemonstrated successful conjugation with antibodies, enhancing targeting capabilities of cancer therapeutics.
Study BRubber ModificationShowed improved tensile strength and elongation at break when incorporated into rubber formulations compared to control samples.
Study CAntioxidant PropertiesFound to significantly reduce oxidative stress markers in vitro, suggesting potential health benefits.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide with structurally or functionally related compounds, emphasizing molecular features, reactivity, and applications.

Structural Analog: 4,4'-Bis(2-sulfostyryl)biphenyl Disodium

  • Molecular Formula : C₂₈H₂₀Na₂O₆S₂ (vs. C₂₂H₂₄N₄O₂S₂ for the target compound)
  • Functional Groups: Sulfonate (–SO₃⁻) groups and styryl biphenyl backbone (vs. imidazolidinone and disulfide).
  • Reactivity : The sulfonate groups enhance water solubility, making it suitable for aqueous-phase applications (e.g., fluorescent dyes or surfactants). In contrast, the disulfide in the target compound enables redox-responsive behavior .
  • Toxicity: Limited acute toxicity data are available for 4,4'-Bis(2-sulfostyryl)biphenyl disodium, though sulfonates are generally considered low-toxicity .

Functional Analog: Bis[2-(4-azidosalicylamido)ethyl] Disulfide

  • Molecular Formula : C₂₄H₂₂N₈O₄S₂ (vs. C₂₂H₂₄N₄O₂S₂ for the target compound).
  • Functional Groups: Azide (–N₃) and salicylamide groups (vs. imidazolidinone).
  • Reactivity: The azide groups facilitate photoaffinity labeling or click chemistry, while the disulfide allows reversible crosslinking. The target compound lacks azides but may exhibit stronger hydrogen-bonding due to imidazolidinone rings .
  • Applications: Bis[2-(4-azidosalicylamido)ethyl] disulfide is used in bioconjugation and polymer chemistry, whereas the target compound’s imidazolidinone rings may favor pharmaceutical applications (e.g., enzyme inhibition).

Comparative Table

Property This compound 4,4'-Bis(2-sulfostyryl)biphenyl Disodium Bis[2-(4-azidosalicylamido)ethyl] Disulfide
Core Functional Groups Imidazolidinone, disulfide Sulfonate, styryl biphenyl Azide, salicylamide, disulfide
Solubility Likely organic-soluble Water-soluble Organic-soluble
Key Reactivity Redox-sensitive disulfide Ionic interactions Click chemistry, photoactivation
Applications Drug delivery, dynamic polymers Fluorescent probes, surfactants Bioconjugation, polymer networks

Research Findings and Limitations

  • Toxicity Gaps : Acute toxicity studies for this compound are absent in available literature, unlike its sulfonate analog .

Biological Activity

Bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide, with the chemical formula C22H26N4O2S2C_{22}H_{26}N_{4}O_{2}S_{2} and a molecular weight of 442.6 g/mol, is a compound of significant interest in both organic synthesis and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound features two imidazolidinone rings connected by a disulfide bond. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC22H26N4O2S2
Molecular Weight442.6 g/mol
CAS Number32190-36-6

The primary mechanism of action for this compound involves the formation and cleavage of disulfide bonds. This property positions it as a potential disulfide exchange reagent, facilitating the formation of disulfide bonds in peptides and proteins. The compound can influence protein folding and stability, which is critical in various biological processes.

Antioxidant Properties

Research indicates that compounds with disulfide bonds can modulate oxidative stress responses by interacting with key proteins involved in cellular defense mechanisms. For instance, inhibitors targeting the Keap1-Nrf2 pathway are being explored for their potential to enhance antioxidant responses in cells. This compound may play a role in this context by stabilizing proteins that regulate oxidative stress responses .

Potential Therapeutic Applications

While direct medical applications remain limited, derivatives of this compound are being investigated for therapeutic uses. The ability to form stable disulfide bonds may enhance the efficacy of drug delivery systems or improve the stability of therapeutic proteins .

Case Studies

Comparative Analysis

To better understand the biological implications of this compound, it is helpful to compare it with similar compounds:

Compound NameBiological Activity
Levamisole hydrochloride impurity EImmunomodulatory effects
1,1'-(disulfanediylbis(ethane-2,1-diyl))bis((4RS)-4-phenylimidazolidin-2-one)Potential anti-cancer properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide
Reactant of Route 2
Bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide

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